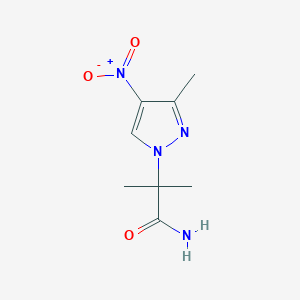
2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multiple steps, including the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. This method is part of the broader strategies employed in the synthesis of complex molecules featuring pyrazole units, which are crucial for creating a variety of biologically active compounds and materials with specific properties (Shestopalov et al., 2003).
Molecular Structure Analysis
X-ray crystallography and molecular modeling are common techniques used to analyze the molecular structure of pyrazole derivatives. These methods provide detailed insights into the compound's conformation, molecular geometry, and intermolecular interactions, which are essential for understanding its chemical behavior and reactivity. For instance, studies on similar compounds have revealed complex hydrogen-bonded structures and polarized molecular-electronic structures (Portilla et al., 2007).
Aplicaciones Científicas De Investigación
Complex Formation and Structural Analysis
Research has shown that derivatives of 3-(pyrazol-1-yl)propanamide (like 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide) can form complexes with palladium(II) chloride. These complexes were studied using X-ray diffraction, revealing unique supramolecular hydrogen-bonded chains and cyclic dimers in the solid state, which differ from the structures formed by unmodified ligands (Palombo et al., 2019).
Hydrogen-Bonded Structures
Various hydrogen-bonded structures involving pyrazole derivatives have been investigated. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a similar compound, forms chains of edge-fused rings through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds. These insights into molecular interactions contribute to understanding the behavior of related compounds (Portilla et al., 2007).
Antibacterial and Antifungal Applications
Studies have explored the antibacterial and antifungal applications of N-(naphthalen-1-yl)propanamide derivatives, which are structurally related to 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide. These compounds have shown notable activity against various bacteria and fungi species, highlighting the potential of pyrazole derivatives in antimicrobial research (Evren et al., 2020).
Synthesis and Transformation Studies
The synthesis and transformation of pyrazole derivatives have been extensively studied. For example, the synthesis of benzimidazoles via phosphine-mediated reductive cyclization of ortho-nitro-anilides, including compounds similar to 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide, has been documented. These studies contribute to the broader understanding of synthetic pathways and transformations of pyrazole-based compounds (Duchek & Vasella, 2011).
Crystal Structure Analysis
Crystal structure analysis of pyrazole derivatives, including the synthesis and X-ray analysis of various compounds, has been conducted to understand their molecular arrangement and potential applications. This research is crucial in deciphering the physical and chemical properties of these compounds (Zonouz et al., 2010).
Propiedades
IUPAC Name |
2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-5-6(12(14)15)4-11(10-5)8(2,3)7(9)13/h4H,1-3H3,(H2,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDDVKQDZUPKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)
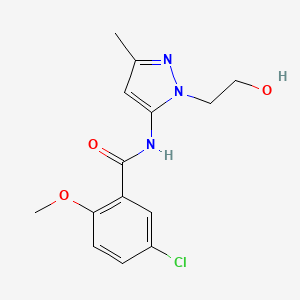
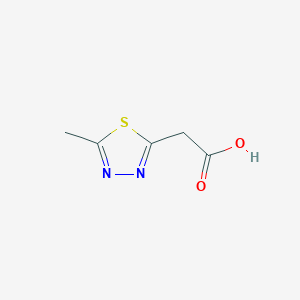
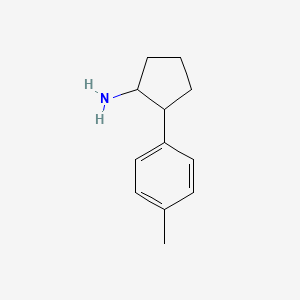
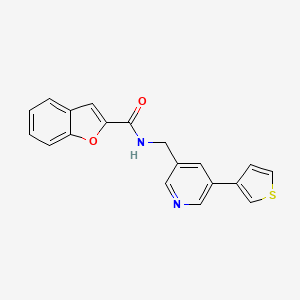
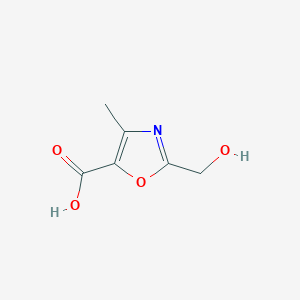
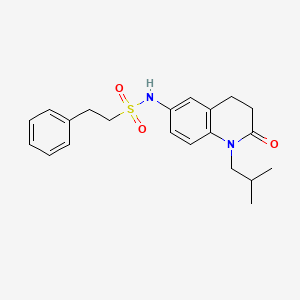
![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)
![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)
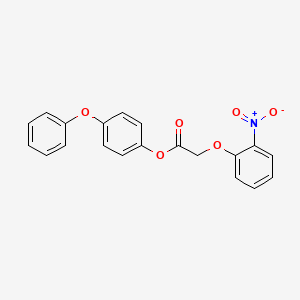
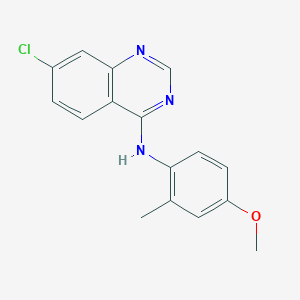
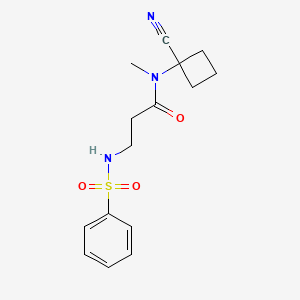
![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)